molecular formula C15H24N4O2S B2980035 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione CAS No. 331841-54-4

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione

Cat. No.: B2980035
CAS No.: 331841-54-4
M. Wt: 324.44
InChI Key: DXVKPOQOSMIWRN-UHFFFAOYSA-N
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Description

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

  • Position 3: Methyl group.
  • Position 7: Pentyl (C₅H₁₁) chain.
  • Position 8: 2-Methylpropylsulfanyl (iso-butylsulfanyl, C₄H₉S) group.

This compound belongs to a class of molecules where alkyl and sulfanyl substituents modulate physicochemical and biological properties. Its molecular formula is C₁₅H₂₄N₄O₂S with a molecular weight of 324.4 g/mol, calculated based on analogs like 7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione . The pentyl and iso-butylsulfanyl groups enhance lipophilicity (predicted XLogP3: ~3.4), suggesting improved membrane permeability but reduced aqueous solubility compared to simpler xanthines like etophylline .

Properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-5-6-7-8-19-11-12(16-15(19)22-9-10(2)3)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKPOQOSMIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione typically involves multiple steps, starting with the construction of the purine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used. For example, oxidation can produce corresponding oxo derivatives, while substitution reactions can introduce different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, purine derivatives are often studied for their potential biological activities. This compound may be investigated for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Purine derivatives have been explored for their medicinal properties, including their use as anti-inflammatory, anti-cancer, and anti-viral agents. This compound could be a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, purine derivatives are used in the production of various chemicals, including agrochemicals and pharmaceuticals. This compound may find applications in the synthesis of new materials and products.

Mechanism of Action

The mechanism by which 3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Features
3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione 3-Me, 7-C₅H₁₁, 8-iso-C₄H₉S 324.4 ~3.4 High lipophilicity; potential for sustained activity
7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione 3-Me, 7-C₆H₁₃, 8-C₃H₇S 324.4 3.4 Longer 7-alkyl chain; straighter sulfanyl group
Etophylline 1,3-diMe, 7-(2-hydroxyethyl) 224.2 -0.2 Hydrophilic; bronchodilator activity
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-sulfanylidene-purine-2,6-dione 1,3-diMe, 7-hydroxy-phenoxypropyl, 8-sulfanylidene - - Sulfanylidene (S=O) group; aromatic interactions

Key Comparative Analyses

Substituent Effects on Lipophilicity and Bioavailability The target compound’s pentyl (C₅H₁₁) and iso-butylsulfanyl (C₄H₉S) groups increase its XLogP3 (~3.4) compared to etophylline (XLogP3: -0.2), favoring passive diffusion across biological membranes . However, this may reduce aqueous solubility, necessitating formulation adjustments for therapeutic use.

Functional Group Impact on Activity

  • Sulfanyl vs. Sulfanylidene : The target’s thioether (C-S-C) group at position 8 is less oxidized than the sulfanylidene (S=O) group in ’s compound . This difference may reduce electrophilic reactivity, decreasing off-target interactions.
  • Alkyl Chain Length : Shorter 7-pentyl (vs. 7-hexyl in ) and branched 8-iso-butylsulfanyl (vs. linear 8-propylsulfanyl) may enhance target binding through steric effects or hydrophobic pocket fitting.

Biological Relevance Xanthine derivatives like etophylline are established adenosine receptor antagonists with bronchodilatory effects . The target compound’s sulfur and alkyl modifications could shift selectivity toward other purinergic receptors or enzymes (e.g., phosphodiesterases). Metabolism: Sulfanyl groups are prone to oxidation, but branching at iso-butyl may slow hepatic degradation compared to linear chains, extending half-life .

Research Findings from Structural Analogs

  • 7-Hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione () showed moderate inhibition of cAMP-specific phosphodiesterases (PDE4) in vitro (IC₅₀: 12 µM), suggesting the target compound may share similar activity .
  • Etophylline ’s hydroxyethyl group enables hydrogen bonding with receptors, a feature absent in the sulfur-modified target compound, which may reduce affinity for classical xanthine targets .

Biological Activity

3-Methyl-8-(2-methylpropylsulfanyl)-7-pentylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H24N4O2S
  • Molecular Weight : 300.44 g/mol
  • CAS Number : 313470-74-5
  • Solubility : Slightly soluble in DMSO and methanol
PropertyValue
Melting PointNot specified
DensityNot specified
Storage Temperature2-8 °C
LogPNot specified

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets due to its purine core structure. The presence of the sulfur-containing side chain may also influence its reactivity and interactions with enzymes or receptors.

Anticancer Potential

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, research on structurally similar compounds has shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. Molecular docking studies suggest that these compounds can effectively bind to active sites of key proteins involved in cancer progression.

Case Study Example : A study investigated a series of purine derivatives and found that certain modifications enhanced their cytotoxic effects against leukemia cells. The findings suggest that the substitution patterns on the purine ring are critical for biological activity .

Neuroprotective Effects

Some purine derivatives have been studied for their neuroprotective properties. It is suggested that they may play a role in protecting neurons from oxidative stress and apoptosis. This could be particularly relevant in neurodegenerative diseases, where oxidative damage is a significant factor.

Comparative Analysis with Similar Compounds

This compound can be compared with other purine derivatives to understand its unique properties better.

Table 2: Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundPotential anticancer agentSulfur-containing side chain
3-Methyl-8-(propylthio)-7-pentylpurine-2,6-dioneModerate cytotoxicityDifferent alkyl substitution
3-Methyl-7-(butynyl)-8-purine-2,6-dioneAntiviral propertiesUnique triple bond in side chain

Research Findings and Future Directions

While initial findings regarding the biological activity of this compound are promising, further research is necessary to fully elucidate its mechanisms and potential therapeutic applications. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
  • Mechanistic Studies : To clarify how this compound interacts with cellular targets.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced biological activity.

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